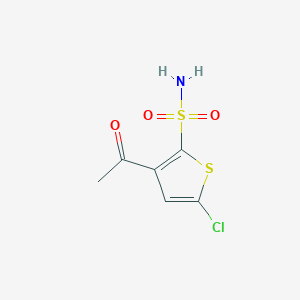

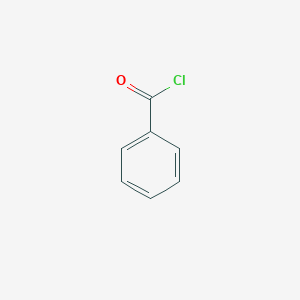

![molecular formula C8H6OS B041337 ベンゾ[b]チオフェン-2(3H)-オン CAS No. 496-31-1](/img/structure/B41337.png)

ベンゾ[b]チオフェン-2(3H)-オン

説明

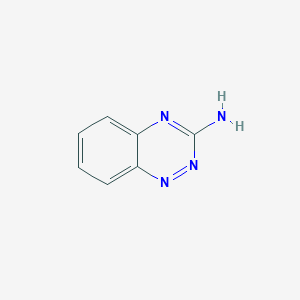

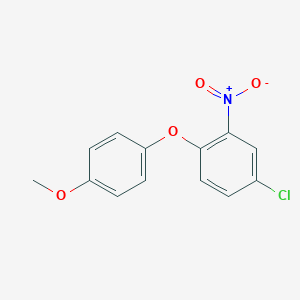

Benzo[b]thiophen-2(3H)-one, also known as Benzo[b]thiophen-2(3H)-one, is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.

The exact mass of the compound Benzo[b]thiophen-2(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzo[b]thiophen-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophen-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機半導体

ベンゾ[b]チオフェン-2(3H)-オン誘導体は合成され、有機電界効果トランジスタ(OFET)向けの溶液プロセス可能な小分子有機半導体として利用されています。 これらの化合物は、費用対効果の高い製造、低温処理、柔軟性などの望ましい特性を示しており、電子機器に適しています .

抗菌剤

ベンゾ[b]チオフェン-2(3H)-オンのいくつかの誘導体は、抗菌剤として有望な結果を示しています。これらはさまざまな微生物に対して試験されており、特に黄色ブドウ球菌に対して高い抗菌活性を示しました。 さらに、特定の誘導体は、蔓延している真菌性疾患に対する抗真菌剤としての可能性を秘めています .

抗酸化特性

抗酸化研究の分野では、ベンゾ[b]チオフェン-2(3H)-オン誘導体は、有意な抗酸化能力を示しています。 それらのTEAC値は、普遍的に受け入れられている参照であるトロロックスを上回っており、強力な抗酸化剤としての可能性を示しています .

医薬品への応用

ベンゾ[b]チオフェン-2(3H)-オンのヘテロ芳香族性は、創薬と開発において貴重な候補としています。その誘導体は、抗寄生虫剤から抗癌剤まで、治療のための医薬品に使用されてきました。 注目すべきことに、それらは同様の生物学的特性を持つ他の薬剤と比較して、副作用が少ないことが知られています .

STINGアゴニスト活性

ベンゾ[b]チオフェン-2(3H)-オン誘導体のSTINGアゴニスト活性に関する研究により、わずかなヒトSTING活性化活性を示す化合物の合成につながりました。 これは、免疫療法におけるそれらの使用、およびSTING経路が関与する疾患に対する潜在的な治療法としての可能性を開きます .

有機薄膜トランジスタ

ベンゾ[b]チオフェン-2(3H)-オン誘導体の有機薄膜トランジスタ開発への応用は、もう1つの興味深い分野です。 これらの誘導体は、OFETにおいて半導体層として使用されており、pチャネル挙動と有意なホール移動度を示しています .

将来の方向性

作用機序

Target of Action

Benzo[b]thiophen-2(3H)-one primarily targets the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland . Specific AANAT inhibitors could be useful for the treatment of different physiopathological disorders encountered in diseases such as seasonal affective disorders or obesity .

Mode of Action

Benzo[b]thiophen-2(3H)-one interacts with its targets through a series of biochemical reactions. It has been found to exhibit high inhibitory activity against AANAT . The compound also exhibits marginal human STING-activating activities . The proposed binding mode of the compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

生化学分析

Biochemical Properties

Benzo[b]thiophen-2(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimicrobial properties against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . The nature of these interactions is likely due to the compound’s structure and its ability to bind to certain sites on these biomolecules .

Cellular Effects

The effects of Benzo[b]thiophen-2(3H)-one on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

Molecular Mechanism

At the molecular level, Benzo[b]thiophen-2(3H)-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is likely dependent on the specific context and the other molecules present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[b]thiophen-2(3H)-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzo[b]thiophen-2(3H)-one can vary with different dosages in animal models

Metabolic Pathways

Benzo[b]thiophen-2(3H)-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .

特性

IUPAC Name |

3H-1-benzothiophen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTAFUJPRUWRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343687 | |

| Record name | Benzo[b]thiophen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-31-1 | |

| Record name | Benzo[b]thiophen-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient synthetic routes to obtain Benzo[b]thiophen-2(3H)-one?

A1: A highly effective synthesis involves treating 2,4,6-tri-(2-benzo[b]thienyl)cyclotriboroxane with hydrogen peroxide, yielding Benzo[b]thiophen-2(3H)-one in a 72% overall yield []. The precursor boroxane is synthesized by reacting 2-benzo[b]thienyl-lithium with n-butylborate followed by acid treatment. This method allows for the preparation of derivatives like 3-methylbenzo[b]thiophen-2(3H)-one and benzo[b]-thiophen-3(2H)-one (thioindoxyl) using analogous procedures. []

Q2: How does Benzo[b]thiophen-2(3H)-one react with dimethyl sulphate under basic conditions?

A2: The reaction pathway is significantly influenced by the solvent and base used. Notably, treating Benzo[b]thiophen-2(3H)-one with sodium hydride and dimethyl sulphate in hexamethylphosphoramide results in a high yield (90%) of 2-methoxybenzo[b]thiophen. [] This reaction highlights the nucleophilic character of the enolate formed from Benzo[b]thiophen-2(3H)-one under basic conditions.

Q3: Can Benzo[b]thiophen-2(3H)-one be utilized in asymmetric synthesis?

A3: Yes, recent research has explored the use of Benzo[b]thiophen-2(3H)-ones as prochiral substrates in palladium-catalyzed asymmetric allylic alkylation reactions. A novel method for in situ generation of ion-paired chiral ligands from ammonium phosphines and chiral Brønsted acids, under phase-transfer conditions, has been employed. [] This approach enables rapid screening for optimal chiral ligands, facilitating the asymmetric synthesis of potentially valuable chiral derivatives from Benzo[b]thiophen-2(3H)-one.

Q4: Beyond the mentioned reactions, what other synthetic applications are there for Benzo[b]thiophen-2(3H)-one?

A4: Benzo[b]thiophen-2(3H)-one and its derivatives serve as versatile building blocks for the construction of thieno[3,2-c]quinolines. [] Various synthetic strategies utilize Benzo[b]thiophen-2(3H)-one in conjunction with reagents like 2-(thiophen-2-yl)aniline, 2-chlorothiophene-3-carboxylic acids, and N-[2-(thiophen-2-yl)phenyl]formamide, among others. [] This highlights the significance of Benzo[b]thiophen-2(3H)-one in accessing diverse heterocyclic frameworks of potential pharmaceutical interest.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。